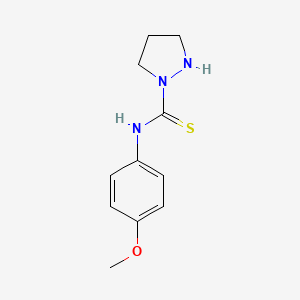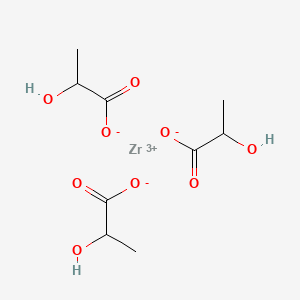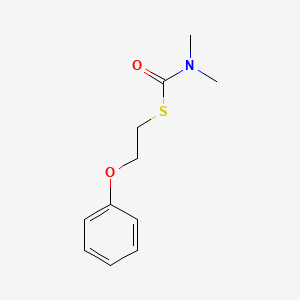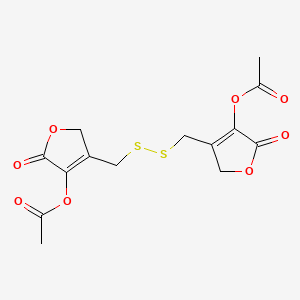
Carbamic acid, thiobis(N-methyl-, 3-isopropylphenyl methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, thiobis(N-methyl-, 3-isopropylphenyl methyl ester is a chemical compound known for its unique structure and properties It belongs to the class of carbamates, which are esters of carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, thiobis(N-methyl-, 3-isopropylphenyl methyl ester typically involves the reaction of carbamoyl chlorides with alcohols. Another method includes the addition of alcohols to isocyanates. These reactions are usually carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves the use of carbonate esters with ammonia. This method is preferred due to its efficiency and the high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, thiobis(N-methyl-, 3-isopropylphenyl methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carbonyl compounds, while reduction reactions may yield alcohols .
Scientific Research Applications
Carbamic acid, thiobis(N-methyl-, 3-isopropylphenyl methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: It is being investigated for its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of carbamic acid, thiobis(N-methyl-, 3-isopropylphenyl methyl ester involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by forming covalent bonds with the active site of the enzyme, thereby preventing substrate binding and catalysis. This compound can also modify proteins by reacting with amino acid residues, leading to changes in protein structure and function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Carbamic acid, thiobis(N-methyl-, 3-isopropylphenyl methyl ester is unique due to its specific structure, which includes a thiobis group and an isopropylphenyl ester. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
Properties
CAS No. |
65907-44-0 |
|---|---|
Molecular Formula |
C14H20N2O4S |
Molecular Weight |
312.39 g/mol |
IUPAC Name |
(3-propan-2-ylphenyl) N-[(methoxycarbonylamino)methylsulfanylmethyl]carbamate |
InChI |
InChI=1S/C14H20N2O4S/c1-10(2)11-5-4-6-12(7-11)20-14(18)16-9-21-8-15-13(17)19-3/h4-7,10H,8-9H2,1-3H3,(H,15,17)(H,16,18) |
InChI Key |
VEJKIUSWWDLHAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)NCSCNC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate](/img/structure/B14484828.png)
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide](/img/structure/B14484843.png)


![3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one](/img/structure/B14484864.png)

![1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one](/img/structure/B14484877.png)







